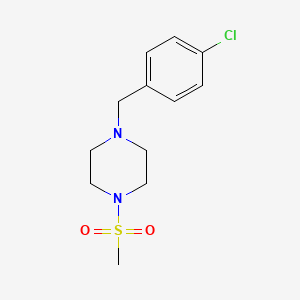

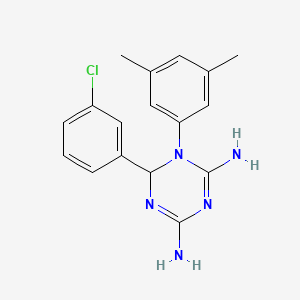

![molecular formula C18H18ClN3O2 B5579419 5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives involves regiospecific reactions that can be complex due to the presence of multiple functional groups. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester demonstrates the regiospecific nature of such syntheses. Single-crystal X-ray analysis is crucial for unambiguous structure determination in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for multiple conformations. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its conformations and interactions with the CB1 cannabinoid receptor, demonstrating the complexity of molecular interactions in such compounds (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, leading to a range of products with different properties. The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved steps such as N-methylation, reduction, and condensation, showcasing the diversity of reactions possible with such structures (El’chaninov, Aleksandrov, & Stepanov, 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives can vary widely depending on their molecular structure. For instance, the crystal and molecular structure analysis of specific pyrazole compounds has revealed insights into their hydrogen bond interactions and thermal stability, which are important physical properties (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies on compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and stability of these molecules, contributing to our understanding of their chemical properties (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Biological Applications

Compounds with structural similarities have been synthesized using microwave irradiation, which offers advantages like higher yields and environmental friendliness compared to conventional methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, indicating potential medical applications (Ravula et al., 2016).

Antioxidant Agent Synthesis and Evaluation

Another study focused on synthesizing novel chalcone derivatives, structurally related to the query compound, showcasing potent antioxidant activities. These findings were supported by molecular docking, ADMET, QSAR, and bioactivity studies, suggesting their utility in combating oxidative stress-related disorders (Prabakaran et al., 2021).

Molecular Docking Studies for Anticancer and Antimicrobial Agents

Further research includes the synthesis and molecular docking studies of new oxazole clubbed pyridyl-pyrazolines, investigated for their anticancer and antimicrobial properties. These compounds, showing promising in vitro activity, could contribute to developing new treatments for cancer and infections (Katariya et al., 2021).

Exploration of Pyrazole Derivatives

Additionally, pyrazole derivatives have been explored for their potential in creating new antimicrobial and anticancer agents. This exploration underscores the versatility of pyrazole-based compounds in drug development, offering insights into structural modifications that could enhance their therapeutic efficacy (Hafez et al., 2016).

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-N-[3-(1-methylpyrazol-4-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-22-12-13(11-21-22)5-4-10-20-18(23)17-9-8-16(24-17)14-6-2-3-7-15(14)19/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCXKKDRVOGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

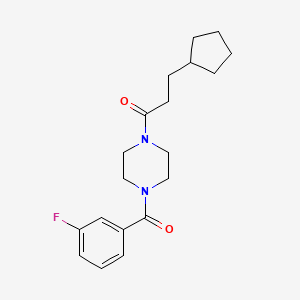

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

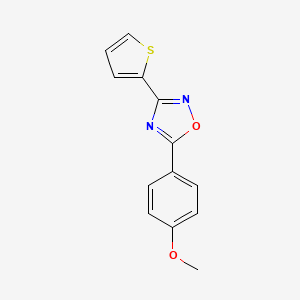

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

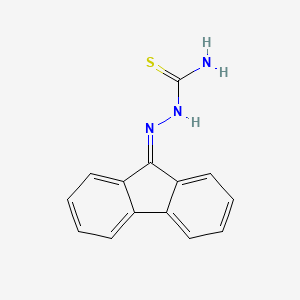

![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)